Mordant Green 4
Description
Systematic Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions, with the compound formally designated as sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate. This comprehensive nomenclature reflects the presence of multiple functional groups within the molecular structure, including the hydroxyl group, the hydroxyimino moiety, and the sulfonate functionality. The compound is alternatively identified as 1,2-Naphthalenedione 1-oxime bisulfited, which emphasizes its derivation from naphthalenedione through oxime formation and subsequent bisulfite treatment.
The molecular formula analysis reveals significant complexity in the structural composition of this compound. The free acid form of the compound exhibits the molecular formula C₁₀H₉NO₅S with a corresponding molecular weight of 255.25 grams per mole. However, the commercially available sodium salt form, which represents the predominant form used in industrial applications, displays the molecular formula C₁₀H₈NNaO₅S with a molecular weight of 277.23 grams per mole. This difference reflects the deprotonation of the sulfonic acid group and subsequent coordination with the sodium cation.
The European Chemicals Agency registration provides additional insights into the compound's chemical identity, listing it under the European Community number 233-628-0. The compound's Chemical Abstracts Service registry number 10279-68-2 serves as the primary identifier across global chemical databases and regulatory frameworks. Multiple trade names exist for this compound, including Fast Printing Green 2G, Viridon B, Naphtine S, Green J, and Mordant Green Bs, reflecting its widespread commercial utilization across different geographical regions and applications.
Table 1: Molecular Formula Variations and Corresponding Properties
| Form | Molecular Formula | Molecular Weight (g/mol) | CAS Number | EINECS Number |
|---|---|---|---|---|
| Free Acid | C₁₀H₉NO₅S | 255.25 | - | - |
| Sodium Salt | C₁₀H₈NNaO₅S | 277.23 | 10279-68-2 | 233-628-0 |
| Base Form | C₁₀H₇NO₂ | 173.17 | - | - |
Crystallographic Data and Three-Dimensional Conformational Studies
The three-dimensional conformational structure of this compound exhibits distinctive spatial arrangements that contribute to its coordination chemistry properties. Computational modeling based on crystallographic data reveals that the compound adopts a planar configuration for the naphthalene ring system, with the hydroxyimino group positioned to facilitate optimal overlap with the aromatic π-system. This planar arrangement enables effective conjugation throughout the molecular framework, contributing to the compound's characteristic absorption properties and electronic behavior.
The crystallographic analysis indicates that the hydroxyl group at the 2-position of the naphthalene ring adopts a configuration that allows for intramolecular hydrogen bonding with the adjacent oxime functionality. This internal hydrogen bonding network contributes to the overall stability of the molecular structure and influences the compound's tautomeric equilibrium. The sulfonate group extends away from the aromatic plane, providing an ionic interaction site that facilitates water solubility and metal coordination.
Conformational studies utilizing computational chemistry methods have identified the preferred geometric arrangements of this compound in various environments. The compound exhibits minimal conformational flexibility due to the rigid naphthalene backbone, with the primary structural variations occurring in the orientation of the hydroxyimino group relative to the aromatic plane. The presence of the sulfonate functionality introduces additional conformational considerations, particularly regarding solvation and crystal packing arrangements.
The three-dimensional structure determination reveals that this compound maintains a relatively compact molecular geometry with dimensions optimized for metal coordination. The spatial separation between potential donor atoms, including the hydroxyl oxygen, oxime nitrogen, and sulfonate oxygens, provides an ideal coordination environment for various metal cations. This geometric arrangement explains the compound's effectiveness as a mordant dye and its ability to form stable metal complexes across different coordination geometries.
Spectroscopic Characterization (UV-Vis, FTIR, NMR)
The spectroscopic characterization of this compound provides comprehensive insights into its electronic structure and molecular vibrations. Ultraviolet-visible spectroscopy reveals distinctive absorption features that reflect the compound's extended conjugation system and electronic transitions. The compound exhibits characteristic absorption maxima in the visible region that contribute to its green coloration, with specific wavelengths dependent on the coordination environment and solution conditions.
Naphthol Green B, a closely related compound, demonstrates an absorption peak at 230 nanometers, providing comparative data for understanding the spectroscopic behavior of this compound. The ultraviolet-visible spectrum of this compound shows significant sensitivity to pH conditions and metal coordination, with spectral shifts observed upon complex formation with various metal ions. These spectroscopic changes serve as valuable indicators for monitoring coordination reactions and optimizing dyeing processes.
Fourier-transform infrared spectroscopy provides detailed information about the vibrational modes present in this compound. The infrared spectrum exhibits characteristic absorption bands corresponding to specific functional groups within the molecular structure. The hydroxyl group displays a broad absorption band around 3282 cm⁻¹, reflecting the presence of hydrogen bonding interactions. The carbon-hydrogen stretching vibrations appear near 2933 cm⁻¹, while the oxime carbon-nitrogen stretch occurs around 1589 cm⁻¹.
The sulfonate functionality contributes multiple absorption bands to the infrared spectrum, including symmetric and asymmetric stretching modes of the sulfur-oxygen bonds. These vibrational features provide definitive identification of the sulfonate group and serve as markers for monitoring chemical modifications or coordination reactions. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, consistent with the naphthalene ring system.
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| Hydroxyl | 3282 | O-H stretch | Broad, strong |
| Alkyl C-H | 2933 | C-H stretch | Medium |
| Oxime | 1589 | C=N stretch | Strong |
| Aromatic | 1400-1600 | C=C stretch | Multiple bands |
| Sulfonate | 1000-1200 | S=O stretch | Strong |
Nuclear magnetic resonance spectroscopy provides additional structural confirmation and insights into the dynamic behavior of this compound in solution. The aromatic protons of the naphthalene ring system exhibit characteristic chemical shifts in the 7-8 parts per million region, with specific patterns reflecting the substitution pattern and electronic environment. The hydroxyl and oxime protons show pH-dependent chemical shifts due to exchange phenomena and hydrogen bonding interactions.
Tautomeric Forms and Isomeric Variations
The tautomeric behavior of this compound represents a fundamental aspect of its chemical reactivity and coordination properties. The compound exhibits multiple tautomeric forms arising from proton transfer processes involving the hydroxyl and oxime functional groups. The primary tautomeric equilibrium occurs between the keto and enol forms, with the hydroxyl group at the 2-position of the naphthalene ring participating in rapid proton exchange reactions.
The enol-keto tautomerism in this compound follows established principles of tautomeric equilibria, where the position of equilibrium depends on various factors including solvent polarity, temperature, and pH conditions. In aqueous solutions, the compound predominantly exists in the enol form due to stabilization through intramolecular hydrogen bonding and resonance interactions with the aromatic system. The oxime functionality adds additional complexity to the tautomeric behavior, with the possibility of syn-anti isomerization around the carbon-nitrogen double bond.
The geometric isomerism associated with the oxime group represents another important structural consideration for this compound. The compound exists primarily in the E-configuration, as indicated by the systematic nomenclature designation (1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate. This geometric preference arises from steric considerations and electronic factors that favor the E-isomer over the Z-configuration.
Computational studies have investigated the relative stabilities of different tautomeric and isomeric forms of this compound. These calculations indicate that the enol-E-oxime form represents the thermodynamically preferred structure under standard conditions. The energy barriers for tautomeric interconversion are relatively low, allowing for rapid equilibrium establishment in solution. However, metal coordination can stabilize specific tautomeric forms, leading to shifts in equilibrium positions upon complex formation.
The pH-dependent behavior of this compound reflects the ionization of both the hydroxyl and sulfonic acid groups, creating additional isomeric possibilities through protonation state variations. At low pH values, the compound exists primarily in the protonated form, while alkaline conditions favor deprotonation and formation of anionic species. These pH-dependent structural changes directly influence the compound's coordination behavior and dyeing properties, explaining the observed variations in color intensity and fastness under different processing conditions.
Table 3: Tautomeric Forms and Relative Stabilities
| Tautomeric Form | Configuration | Relative Stability | pH Dependence |
|---|---|---|---|
| Enol-E-oxime | E-configuration | Most stable | pH > 7 |
| Keto-E-oxime | E-configuration | Moderately stable | pH 4-7 |
| Enol-Z-oxime | Z-configuration | Least stable | All pH ranges |
| Ionized forms | Variable | pH dependent | pH > 9 |
Properties
IUPAC Name |
sodium;(1E)-2-hydroxy-1-hydroxyiminonaphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5S.Na/c12-10(17(14,15)16)6-5-7-3-1-2-4-8(7)9(10)11-13;/h1-6,12-13H,(H,14,15,16);/q;+1/p-1/b11-9+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTSPGQLUUIIJY-LBEJWNQZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(C2=NO)(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(/C2=N/O)(O)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10279-68-2 | |
| Record name | C.I. Mordant Green 4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010279682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-naphthalenedione, 1-oxime, bisulfited | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Raw Materials and Reagents
The synthesis of Mordant Green 4 requires two primary reactants:
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Naphthalen-2-ol (2-naphthol) : A hydroxylated aromatic compound serving as the foundational structure.
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Nitrous acid (HNO₂) : Generated in situ via sodium nitrite (NaNO₂) and hydrochloric acid (HCl) under acidic conditions.
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Sodium bisulfite (NaHSO₃) : Introduced to sulfonate the intermediate product, enhancing water solubility and metal-binding capacity.
Step-by-Step Synthesis Process
The preparation involves two sequential reactions:
Step 1: Nitrosation of 2-Naphthol
2-Naphthol undergoes nitrosation at the 1-position using nitrous acid. This reaction is typically conducted at 0–5°C to minimize side reactions, yielding 1-nitroso-2-naphthol as an intermediate. The mechanism proceeds via electrophilic aromatic substitution, where the nitrosonium ion (NO⁺) attacks the electron-rich aromatic ring.
Reaction conditions :
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Temperature: 0–5°C
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Solvent: Aqueous HCl (10–15% w/w)
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Time: 2–3 hours
Step 2: Bisulfite Addition
The nitroso intermediate is treated with sodium bisulfite, resulting in sulfonation at the oxime group. This step forms the water-soluble sodium salt of 1-hydroxyimino-2-naphthol-2-sulfonate , the active component of this compound.
Reaction conditions :
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Temperature: 25–30°C
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pH: 4–6 (maintained with sodium acetate buffer)
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Time: 4–6 hours
Reaction Optimization and Yield
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 1) | 0–5°C | Prevents over-nitrosation |
| HNO₂ Concentration | 1.2–1.5 eq | Maximizes intermediate formation |
| Bisulfite Molar Ratio | 1.8–2.2 eq | Ensures complete sulfonation |
Industrial batches report yields of 75–85% after crystallization and filtration.
Industrial Production Techniques
Large-Scale Reactor Design
Industrial synthesis employs jacketed stainless steel reactors equipped with:
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Cooling systems : Maintain low temperatures during nitrosation.
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pH probes : Automate buffering during bisulfite addition.
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Agitators : Ensure homogeneous mixing (200–300 rpm).
Purification Protocols
Post-synthesis, the crude product undergoes:
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Filtration : Removes unreacted 2-naphthol and byproducts.
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Crystallization : Achieved by cooling the reaction mixture to 10°C, yielding 80–90% pure crystals.
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Drying : Fluidized bed dryers reduce moisture content to <0.5%.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
| Method | Acceptable Purity | Key Impurities |
|---|---|---|
| HPLC (C18 column) | ≥95% | Unreacted 2-naphthol (<2%) |
| Titration (Na⁺ content) | 10.5–11.5% | Excess NaHSO₃ (<0.3%) |
Comparative Analysis with Alternative Methods
Traditional vs. Modern Approaches
Early methods relied on solid-state reactions with inconsistent yields (50–60%), while contemporary liquid-phase synthesis improves reproducibility.
Environmental Considerations
Waste streams contain residual nitrites and sulfites, necessitating treatment with:
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Oxidation ponds : Degrade nitrites to nitrates.
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Precipitation tanks : Remove sulfites as CaSO₃.
Chemical Reactions Analysis
Types of Reactions: Mordant Green 4 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized to form different colored compounds.
Reduction: Reduction reactions can alter the dye’s color and properties.
Substitution: The aromatic rings in this compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Halogens, nitro compounds.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct colors and properties. These derivatives are often used to create a range of dyes with different shades and fastness properties.
Scientific Research Applications
Chemistry
Mordant Green 4 serves as a model compound for studying dye chemistry and the interactions between dyes and mordants. Its ability to form strong complexes with metal ions enhances its utility in various chemical reactions.
Biology
In biological research, this compound is employed for histological staining. It highlights specific structures in biological tissues, aiding in microscopic examinations.
Medicine
Recent studies have investigated the potential of this compound in medical diagnostics and therapeutic applications. Its properties may be leveraged for developing new diagnostic agents or treatments.
Industry
The dye is widely used in the textile industry for fabric dyeing, particularly for wool and silk. Additionally, it finds applications in producing colored inks and paints.
Case Study 1: Textile Dyeing
A study explored the effectiveness of this compound in dyeing silk fabrics. The results indicated that fabrics dyed with this compound exhibited high color strength and durability under various washing conditions.
Case Study 2: Histological Staining
In histological applications, this compound was utilized to stain specific cellular components in tissue samples. The dye's binding affinity allowed for clear visualization of structures under microscopy, demonstrating its utility in biological research.
Mechanism of Action
The mechanism of action of Mordant Green 4 involves the formation of strong coordination complexes with metal ions. These complexes enhance the dye’s affinity for fabrics and improve its fastness properties. The dye molecules bind to the fibers through ionic and covalent bonds, ensuring that the color remains vibrant and resistant to washing and light.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
Performance in Textile Dyeing
- Wool and Silk : this compound exhibits excellent affinity for protein fibers, with K/S values increasing with mordant concentration (e.g., 20% alum optimizes color depth) .
- Cotton : Pre-mordanting with alum improves colorfastness, though plant-based dyes struggle with cellulose fibers due to weaker bonding .
Environmental Considerations
- While synthetic mordant dyes outperform natural alternatives in fastness, they raise concerns about metal pollution. Recent studies advocate for eco-friendly mordants (e.g., recycled alum) to mitigate environmental impact .
Biological Activity
Mordant Green 4, also known as C.I. This compound or C.I. 10005, is a synthetic dye belonging to the naphthoquinone class, primarily used in textile dyeing processes. Its molecular formula is , with a molecular weight of 173.17 g/mol and a CAS Registry Number of 10279-68-2 . This article explores the biological activity of this compound, focusing on its antimicrobial properties, environmental impact, and applications in various fields.
This compound exhibits distinct color characteristics depending on the mordant used during the dyeing process. It can produce shades ranging from brown light olive (with chromium) to yellow-green (with iron) and demonstrates solubility in water and ethanol, resulting in different hues . The dye is commonly employed in the textile industry, particularly for wool and silk fibers, where it enhances color fastness and stability.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:
- Bacterial Inhibition : Research indicates that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis .
- Fungal Resistance : The dye has also shown antifungal properties, effectively inhibiting the growth of common fungal pathogens used in testing .
Table 1: Antimicrobial Activity of this compound
| Pathogen Type | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| Gram-positive | Staphylococcus aureus | 15 |
| Gram-negative | Escherichia coli | 12 |
| Fungal | Candida albicans | 10 |
Environmental Considerations
The use of synthetic dyes like this compound raises concerns regarding environmental toxicity. Studies have shown that these dyes can be hazardous to aquatic life when released into water bodies without adequate treatment. Efforts are being made to explore eco-friendly alternatives and bio-mordants that can replace or reduce the reliance on synthetic mordants .
Case Studies
- Textile Applications : A study investigated the application of this compound in dyeing wool fabrics using natural bio-mordants derived from plant sources. The results indicated improved color fastness and reduced environmental impact when combined with natural mordants like tannin from neem bark .
- Antimicrobial Textiles : Another research project focused on developing antimicrobial textiles using this compound. The treated fabrics displayed excellent antibacterial properties, making them suitable for medical applications where hygiene is critical .
Q & A
Q. What are the key physicochemical properties of Mordant Green 4 that influence its application in textile dyeing?
this compound’s efficacy depends on its sulfonic acid groups and azo linkages, which enable strong coordination with metal mordants (e.g., alum, ferrous sulfate) to form stable dye-fiber complexes. Key properties include pH-dependent solubility (optimal below pH 2 for adsorption) and thermal stability during mordanting . Standard characterization methods include UV-Vis spectroscopy (λ_max ~620 nm for coordination complexes) and FTIR to confirm binding mechanisms .
Q. How do mordant concentration and application procedures affect the colorfastness of this compound on cellulose-based fabrics?
Experimental designs using ANOVA (α=0.05) show no statistically significant differences in colorfastness between 25%, 50%, and 100% mordant concentrations (F(3,76)=0.49, p>0.05). However, pre-mordanting (applying mordant before dyeing) yields superior wash-fastness (ΔE <1.5) compared to post-mordanting, likely due to improved dye-metal coordination .
Q. What standardized analytical methods are used to quantify this compound adsorption efficiency in wastewater treatment studies?
The Langmuir isotherm (R²>0.98) is widely used to model adsorption on fresh MnO₂, with maximum removal rates of 96.4% at pH<2 and 200 mg/L dye concentration. Kinetic studies follow pseudo-first-order models (k=0.12 min⁻¹), validated via ICP-OMS for residual metal analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in data on this compound’s environmental persistence vs. adsorption efficiency?
Contradictions arise from varying experimental parameters (e.g., pH, adsorbent age). For instance, fresh MnO₂ achieves >95% decolorization under acidic conditions, but aged adsorbents show reduced capacity due to surface oxidation. Methodological recommendations:
Q. What advanced statistical frameworks optimize this compound dyeing parameters for novel substrates (e.g., leather, silk)?
Taguchi’s L18 orthogonal array is effective for multi-factor optimization. Key variables include mordant type (ferrous sulfate vs. citric acid), dyeing temperature (60–90°C), and contact time (10–20 min). Response surface methodology (RSM) identifies optimal conditions for tensile strength (p=0.013) and colorfastness (ΔE<2) .
Q. How do thermodynamic parameters (ΔG, ΔH) differ when this compound binds to alum vs. chromium-based mordants?
Adsorption with alum is spontaneous (ΔG=−28.5 kJ/mol) and exothermic (ΔH=−15.2 kJ/mol), while chromium mordants show higher affinity (ΔG=−34.1 kJ/mol) due to stronger ligand-metal coordination. Calorimetry and Freundlich isotherm analysis (n>1.2) confirm physisorption dominance .
Q. What methodologies address spectral interference when analyzing this compound in complex matrices (e.g., industrial effluents)?
Use derivative spectrophotometry (2nd-order) to resolve overlapping peaks from co-pollutants like Acid Red 88. Validation via HPLC-DAD (LOD=0.2 ppm) ensures accuracy in low-concentration samples .
Methodological Guidelines for Contradictory Findings
- Reproducibility : Replicate studies across substrates (wool vs. cotton) to control for fiber porosity and cation-exchange capacity .
- Data Triangulation : Combine colorimetric analysis (CIELab*), mechanical testing (tensile strength), and SEM-EDS to validate mordant-dye interactions .
- Ethical Sourcing : Use synthetic analogs (e.g., C.I. 17220) to avoid ecological harm from natural dye extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
